Gracilarioside

Description

Properties

Molecular Formula |

C49H93NO10 |

|---|---|

Molecular Weight |

856.3 g/mol |

IUPAC Name |

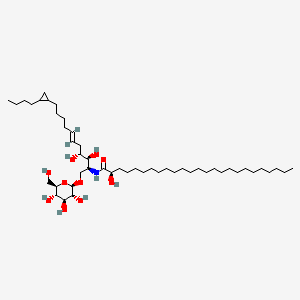

(2R)-N-[(E,2S,3S,4R)-11-(2-butylcyclopropyl)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyundec-6-en-2-yl]-2-hydroxypentacosanamide |

InChI |

InChI=1S/C49H93NO10/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-30-34-42(53)48(58)50-40(37-59-49-47(57)46(56)45(55)43(36-51)60-49)44(54)41(52)33-29-27-24-25-28-32-39-35-38(39)31-6-4-2/h27,29,38-47,49,51-57H,3-26,28,30-37H2,1-2H3,(H,50,58)/b29-27+/t38?,39?,40-,41+,42+,43+,44-,45+,46-,47+,49+/m0/s1 |

InChI Key |

TVQMRUDVRPMEND-USRZVJDVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](C/C=C/CCCCC2CC2CCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CC=CCCCCC2CC2CCCC)O)O)O |

Synonyms |

gracilarioside |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation of Gracilarioside

Natural Occurrence and Distribution of Gracilarioside

Primary Source Organisms: Gracilaria asiatica (syn. Gracilaria vermiculophylla) and Related Species

This compound is a naturally occurring chemical compound that was first isolated from the red alga Gracilaria asiatica. nih.gov This species, also known by its synonym Gracilaria vermiculophylla, is a type of red seaweed belonging to the family Gracilariaceae. researchgate.net The genus Gracilaria is widely distributed in tropical, temperate, and arctic regions, with approximately 150 species identified globally and 24 of those reported in China. fao.org

Gracilaria species are significant marine bio-resources, primarily known for their production of agar (B569324), a gelatinous substance used in food and microbiology. researchgate.net Gracilaria asiatica, in particular, has been a subject of chemical investigation, leading to the discovery of unique compounds like this compound and the related gracilamides. nih.govresearchgate.net These compounds are distinguished by their unusual cyclopropane-containing alkyl chains. nih.gov While first identified in G. asiatica collected in Indonesia, the distribution of this alga and the potential for this compound presence extends to other regions where Gracilaria species thrive, such as the coasts of South China. fao.orgresearchgate.net

Table 1: Primary Source Organism for this compound

| Category | Details |

| Compound | This compound |

| Primary Source | Gracilaria asiatica (Red Alga) |

| Synonym | Gracilaria vermiculophylla |

| Family | Gracilariaceae |

| Initial Isolation Location | Indonesia |

| Related Compounds | Gracilamide A, Gracilamide B |

Ecological Significance and Biosynthetic Origins in Marine Algae

Marine algae, including those of the genus Gracilaria, synthesize a diverse array of secondary metabolites that are believed to play crucial ecological roles. mdpi.com These compounds can serve as defense mechanisms against herbivores, pathogens, and competing organisms. frontiersin.org The biosynthesis of halogenated natural products in marine algae, for instance, is facilitated by haloperoxidase enzymes and contributes to their chemical defense. frontiersin.org

The biosynthesis of complex lipids like this compound is part of the broader metabolic capabilities of marine algae to produce fatty acid-derived compounds. researchgate.net These lipids are essential components of biological membranes and are involved in various cellular processes. researchgate.net The unique cyclopropane (B1198618) ring within the structure of this compound suggests a specialized biosynthetic pathway within Gracilaria asiatica. vulcanchem.com While the precise enzymatic steps leading to the formation of the cyclopropane ring in this compound have not been fully elucidated, it is a notable structural feature that sets it apart from more common fatty acid derivatives found in marine organisms. vulcanchem.com The production of such specialized molecules likely provides an adaptive advantage to the alga in its marine environment.

Methodologies for Extraction and Primary Isolation

Conventional Extraction Techniques in Marine Phycochemistry (e.g., Maceration, Soxhlet)

The initial step in isolating this compound and other natural products from Gracilaria involves extraction from the algal biomass. Conventional methods in marine phycochemistry are often employed for this purpose. Maceration is a common technique where the dried and powdered algal material is soaked in a solvent to dissolve the target compounds. fao.org The choice of solvent is critical and is typically based on the polarity of the compounds of interest. For compounds like this compound, which have both polar (glycosidic) and non-polar (alkyl chain) regions, a solvent of intermediate polarity or a sequence of solvents with increasing polarity might be used.

Soxhlet extraction is another traditional method that allows for the continuous extraction of compounds from a solid material with a limited amount of solvent. This technique is efficient but the prolonged heating can potentially degrade thermally sensitive compounds. The extraction of agar from Gracilaria often involves hot water or alkaline solutions, which may not be suitable for preserving the structure of more delicate compounds like this compound. fao.orgmdpi.com

Innovative Extraction Approaches (e.g., Ultrasound-Assisted Extraction)

To improve extraction efficiency and reduce the risk of compound degradation, innovative techniques have been developed. Ultrasound-Assisted Extraction (UAE) is one such method that utilizes the energy of ultrasonic waves to disrupt the algal cell walls, facilitating the release of intracellular components. nih.gov This technique can often be performed at lower temperatures and for shorter durations compared to conventional methods, which is advantageous for preserving the integrity of the extracted compounds. nih.govdntb.gov.ua Response Surface Methodology (RSM) can be used to optimize the parameters of UAE, such as time, temperature, and solvent ratio, to maximize the yield of bioactive compounds. mdpi.com

Table 2: Comparison of Extraction Techniques

| Technique | Description | Advantages | Disadvantages |

| Maceration | Soaking of algal material in a solvent. fao.org | Simple, requires minimal equipment. | Can be time-consuming, may have lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient use of solvent. | Potential for thermal degradation of compounds. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cells. nih.gov | Faster, can be done at lower temperatures, improved yield. nih.gov | Requires specialized equipment. |

Initial Fractionation Strategies for Crude Extracts

Following extraction, the crude extract contains a complex mixture of compounds. Initial fractionation is necessary to separate this compound from other components. This is typically achieved through chromatographic techniques. The process begins with the disruption of the cells, known as homogenization, to create a uniform mixture. uomus.edu.iq

Differential centrifugation is a common first step to separate cellular components based on their size and density by spinning the homogenate at increasing speeds. uomus.edu.iq This allows for the removal of larger debris and the initial separation of organelles. ehu.eusslideshare.net

The resulting supernatant or specific fractions can then be subjected to further separation. For compounds like this compound, a series of chromatographic steps are employed. The choice of chromatography depends on the properties of the target molecule. Techniques such as column chromatography using silica (B1680970) gel or other stationary phases are used to separate compounds based on their polarity. Further purification might involve high-performance liquid chromatography (HPLC) to achieve a high degree of purity. The structure of the purified this compound is then determined using spectroscopic methods. nih.gov

Advanced Structural Elucidation of this compound

The definitive structure of this compound was established through a combination of spectroscopic methods and microscale chemical degradation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of complex molecules like glycans. glycopedia.eu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this process. ox.ac.uk

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. ox.ac.uk

¹³C NMR reveals the types of carbon atoms present in the molecule. grinnell.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together molecular fragments. grinnell.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. ox.ac.ukgrinnell.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different parts of the molecule. grinnell.edu

Through detailed analysis of these NMR spectra, the sequence of sugar residues, their anomeric configurations, the linkages between them, and the structure of the unusual cyclopropane-containing alkyl chain of this compound were determined. nih.govnih.gov Mass spectrometry provides the molecular weight and elemental composition, further confirming the proposed structure. glycopedia.eu

Advanced Chromatographic Purification Techniques

Chromatography is a fundamental technique for separating the components of a mixture. atdbio.com In the context of natural product isolation, a sequence of chromatographic methods is typically employed to navigate the complexity of the initial extract and isolate the target molecule. medinadiscovery.comd-nb.info The purification of this compound relies on a combination of these methods, each leveraging different chemical and physical properties of the molecules to achieve separation. acs.org

Silica Gel Column Chromatography for this compound Isolation

Silica gel column chromatography is a cornerstone of purification in organic chemistry, acting as a primary step to fractionate crude extracts. teledynelabs.comchemistryviews.org This technique separates compounds based on their polarity. chemistryviews.org Silica gel, a porous form of silicon dioxide (SiO₂), serves as the stationary phase. teledynelabs.comsigmaaldrich.com Compounds within the mixture are passed through the column using a solvent system (the mobile phase). Polar compounds interact more strongly with the polar silica gel and thus move through the column more slowly than non-polar compounds. chemistryviews.org

In the isolation of this compound, silica gel chromatography is instrumental in the initial cleanup of the crude extract obtained from Gracilaria asiatica. By eluting the column with a gradient of solvents with increasing polarity, researchers can separate the complex mixture into simpler fractions, thereby enriching the fraction that contains this compound and removing many other unwanted compounds. acs.org

Sephadex LH-20 Chromatography in Marine Natural Product Purification

Following initial fractionation, Sephadex LH-20 chromatography is often employed for further purification of natural products, including those from marine sources. cytivalifesciences.compubcompare.ai Sephadex LH-20 is a versatile resin made from hydroxypropylated, cross-linked dextran (B179266) beads, which gives it both hydrophilic and lipophilic properties. cytivalifesciences.comavantorsciences.com This dual nature allows it to be used with a wide range of polar organic solvents and aqueous mixtures. cytivalifesciences.com

The primary separation mechanism is size exclusion, where larger molecules elute faster than smaller ones that can enter the pores of the dextran beads. pubcompare.aisigmaaldrich.com However, its utility extends beyond simple molecular sizing, as it can also separate compounds based on polarity and aromaticity through partition and adsorption chromatography. pubcompare.ai This multi-modal separation capability makes Sephadex LH-20 particularly effective for purifying complex natural products like cerebrosides, steroids, and terpenoids. cytivalifesciences.comavantorsciences.com In the purification pathway of this compound, it serves as a critical intermediate step to separate it from other compounds of similar polarity but different molecular size. acs.org

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used in the final stages of purification to achieve a high degree of purity. atdbio.comresearchgate.net It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency. atdbio.compeptide.com

Reversed-phase HPLC (RP-HPLC) is a common mode used for purifying compounds like this compound, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water). column-chromatography.com In this setup, non-polar compounds are retained longer on the column. By carefully optimizing the solvent gradient and flow rate, compounds with very similar structures can be resolved. researchgate.netpeptide.com This technique is essential for obtaining this compound in a pure form, suitable for unambiguous structural elucidation and biological testing. nih.govthermofisher.com

Comprehensive Spectroscopic and Chemical Methods for Structural Characterization

Once a pure compound is isolated, its chemical structure must be determined. medinadiscovery.com This is accomplished using a combination of spectroscopic methods that provide detailed information about the molecule's atoms, connectivity, and stereochemistry. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. nih.govresearchgate.net It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

1D NMR: One-dimensional NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the different types of protons in the molecule, their chemical environment, and how many of each type are present. researchgate.net The ¹³C NMR spectrum shows the different types of carbon atoms. For this compound, the ¹H NMR spectrum displayed characteristic signals for a phytosphingosine-type cerebroside, including resonances for an aliphatic chain and multiple signals in the region typical for sugar moieties. acs.org The ¹³C NMR data confirmed the presence of an anomeric carbon and an amide function, supporting its classification as a monocerebroside. acs.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms. HMBC correlations were crucial in confirming the presence of an α-hydroxy fatty acid side chain and assigning the position of a double bond within the sphingoid long-chain base of this compound. acs.org These advanced NMR techniques allow for the complete assignment of the molecule's carbon skeleton and the relative configuration of its stereocenters. copernicus.org

Interactive Data Table: Key NMR Data for this compound (Data sourced from literature acs.org)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 62.9 | 4.24 (m), 3.98 (m) |

| 2 | 51.7 | 4.60 (m) |

| 3 | 76.4 | 4.07 (m) |

| 4 | 72.8 | 4.12 (m) |

| 6 | 132.8 | 5.77 (dt, 14.8, 6.4) |

| 7 | 128.3 | 5.50 (dt, 14.8, 6.8) |

| 1' (Amide C=O) | 175.7 | - |

| 2' | 72.9 | 4.50 (m) |

| 1'' (Anomeric) | 106.2 | 5.24 (d, 8.0) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its unique elemental composition or molecular formula. chromatographyonline.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important analytical technique used to identify the various functional groups present within a molecule. udel.edu The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. udel.eduvscht.cz In the analysis of this compound and related compounds, IR spectroscopy provides key insights into its chemical architecture.

The IR spectrum of this compound and similar cerebrosides typically displays several key absorption bands. researchgate.netvulcanchem.com A broad and strong absorption band is generally observed in the region of 3500-3100 cm⁻¹, which is indicative of O-H stretching vibrations from the multiple hydroxyl groups present in the sugar moiety and the sphingosine (B13886) base. Another significant absorption is the N-H stretching vibration from the amide linkage, which also appears in this region.

A sharp and intense peak characteristic of the C=O stretching vibration of the amide group is typically found around 1710-1630 cm⁻¹. libretexts.org The presence of C-H stretching vibrations from the long alkyl chains is confirmed by absorptions in the 3000-2850 cm⁻¹ range. libretexts.org Furthermore, C-O stretching vibrations, associated with the alcohol and ether functionalities within the molecule, give rise to strong bands in the 1280-1050 cm⁻¹ region. udel.eduvscht.cz

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Compounds

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3500 - 3100 (broad, strong) | Stretching |

| N-H (amide) | 3500 - 3100 | Stretching |

| C-H (alkyl) | 3000 - 2850 | Stretching |

| C=O (amide) | 1710 - 1630 (sharp, intense) | Stretching |

| N-H (amide) | 1640 - 1550 | Bending |

| C-O (alcohol, ether) | 1280 - 1050 (strong) | Stretching |

This table is a generalized representation based on typical values for similar compounds and may not reflect the exact values for this compound.

Microscale Chemical Degradation and Derivatization for Definitive Structural Confirmation

To definitively confirm the intricate structure of this compound, researchers employ microscale chemical degradation and derivatization techniques. researchgate.netacs.orgnih.gov These methods involve breaking down the molecule into smaller, more easily identifiable fragments and chemically modifying these fragments for analysis. ceer.com.pl

A crucial step in this process is methanolysis , which is used to determine the nature of the fatty acid chain. researchgate.netnih.gov By treating this compound with methanolic hydrogen chloride, the amide bond is cleaved, yielding the fatty acid methyl ester (FAME), the sphingosine base, and the sugar moiety as a methyl glycoside. researchgate.netprotocols.ionih.gov This reaction is a cornerstone of fatty acid analysis, allowing for the separation and identification of the constituent parts. mdpi.comsigmaaldrich.com

The resulting FAME is then analyzed, often by gas chromatography-mass spectrometry (GC-MS), to determine its chain length, degree of unsaturation, and the position of any functional groups. nih.govmdpi.com For instance, in the structural elucidation of this compound, methanolysis followed by high-resolution mass spectrometry (HRMS) of the resulting α-hydroxy fatty acid methyl ester was instrumental in identifying it as methyl (E)-2-hydroxytricos-15-enoate. researchgate.net

Further chemical modifications can be employed to pinpoint specific structural features. For example, oxidative cleavage of a double bond within the fatty acid chain can help to confirm its precise location. researchgate.net The sugar component, released during methanolysis, can be identified by comparing its retention time on high-performance liquid chromatography (HPLC) with that of standard sugars. nih.gov

Optical Rotation Measurements for Chiral Center Assignments

Optical rotation is a physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. fu-berlin.de This property arises from the interaction of the chiral substance with plane-polarized light, causing the plane of polarization to rotate. fu-berlin.de The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. masterorganicchemistry.com

The assignment of the absolute configuration of each chiral center is often achieved by comparing the measured optical rotation of the intact molecule, as well as its degradation products, with the optical rotations of known compounds. pnas.org For example, the stereochemistry of the sugar unit can be determined by comparing its optical rotation with that of standard D- and L-sugars. Similarly, the configuration of the chiral centers in the sphingosine base can be inferred by comparison with known sphingosine derivatives. pnas.org This comparative approach is a fundamental tool in the stereochemical elucidation of complex natural products. pnas.orgtandfonline.com

Preclinical Pharmacological and Biological Activities of Gracilarioside

In Vitro Cytotoxicity and Antiproliferative Effects in Cellular Models

Gracilarioside has been the subject of in vitro studies to evaluate its potential to inhibit the growth of and cause the death of cancer cells. These studies have utilized several well-established human cancer cell lines to determine the compound's efficacy and potency.

Efficacy Evaluation Against Human Melanoma Cell Lines (e.g., A375-S2)

Research has shown that this compound exhibits cytotoxic effects against the human melanoma cell line A375-S2. researchgate.netnih.gov Studies have described this cytotoxicity as both "potent" and "mild". researchgate.net The A375-S2 cell line is derived from a malignant melanoma and is a common model for studying this type of skin cancer. harvard.edu The cytotoxic activity of this compound, along with related compounds gracilamide A and gracilamide B, also isolated from Gracilaria asiatica, has been noted in these cells. researchgate.netnih.gov

Antiproliferative Activity in Human Breast Cancer Cell Lines (e.g., MCF-7)

The antiproliferative effects of this compound have been assessed in the MCF-7 human breast cancer cell line. researchgate.net MCF-7 is a widely used, estrogen-responsive cell line derived from a breast adenocarcinoma, making it a key model for studying hormone-responsive breast cancers. culturecollections.org.ukkarmanos.orgplos.org Studies have demonstrated that this compound exhibits strong cytotoxicity against MCF-7 cells. researchgate.net

Cytotoxic Assessment in Human Liver Cancer Cell Lines (e.g., HepG2)

This compound's cytotoxic potential has also been investigated in the context of human liver cancer using the HepG2 cell line. researchgate.net HepG2 cells are derived from a human hepatocellular carcinoma and are a well-established model for liver cancer research. atcc.orgwikipedia.org Research findings indicate that this compound shows promising activity against HepG2 cells. researchgate.net

Dose-Response Characterization and IC50 Value Determination in Cell-Based Assays

The potency of this compound's cytotoxic effects has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. researchgate.net

In the MCF-7 human breast cancer cell line, this compound demonstrated an IC50 value of 21.1 ± 0.17 µM. researchgate.net For the HepG2 human liver cancer cell line, the IC50 value was determined to be 36.8 ± 0.16 µM. researchgate.net These values were obtained from in vitro cytotoxic activity tests and compared to the standard drug cisplatin. researchgate.net

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 21.1 ± 0.17 researchgate.net |

Elucidation of Cellular and Molecular Mechanisms of Action

To understand how this compound exerts its anticancer effects, researchers have investigated its impact on fundamental cellular processes, particularly those leading to programmed cell death, or apoptosis.

Induction of Apoptosis Pathways (e.g., via Mdm2-p53 protein interaction)

One of the key mechanisms underlying the cytotoxicity of this compound appears to be the induction of apoptosis. researchgate.net Apoptosis is a controlled process of cell death that is crucial for normal development and tissue homeostasis and is often dysregulated in cancer. qiagen.comnih.gov

Docking studies have been performed to predict the possible mechanism of this compound's cytotoxic activity. These studies suggest that this compound may induce apoptosis through a strong interaction with the active site of the Mdm2-p53 protein complex. researchgate.net The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. jbr-pub.org.cndovepress.com Mdm2 is an oncoprotein that negatively regulates p53 by targeting it for degradation. jbr-pub.org.cnnih.gov By interacting with the Mdm2-p53 complex, this compound may disrupt this regulation, leading to the stabilization and activation of p53, which in turn can trigger the apoptotic pathway and lead to cancer cell death. researchgate.netjbr-pub.org.cn This highlights the potential of this compound to target specific molecular pathways involved in cancer progression. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gracillamide A |

| Gracillamide B |

Modulation of Cellular Growth and Differentiation Processes

The influence of natural compounds on cellular growth and differentiation is a cornerstone of many pharmacological studies. nih.govtelight.euwikipedia.org Cellular differentiation is a highly regulated process where a less specialized cell becomes a more specialized one, a process crucial for the development and maintenance of multicellular organisms. wikipedia.org This process involves significant changes in cell size, shape, metabolic activity, and responsiveness to signals, primarily driven by controlled modifications in gene expression. wikipedia.org

While direct studies on this compound's specific effects on cellular growth and differentiation are not extensively detailed in the provided information, the general context of how bioactive molecules can modulate these fundamental biological processes is well-established. For instance, retinoids are known regulators of cell growth and differentiation. nih.gov The interplay between cell proliferation, which increases the number of cells, and differentiation is critical for tissue homeostasis. telight.eu Often, terminal differentiation is linked with a permanent exit from the cell cycle. telight.eu The modulation of these processes can be influenced by external signals, such as the interaction of cells with the extracellular matrix, which can dictate whether a cell proliferates or differentiates. nih.gov

Potential Interactions with Intracellular Signaling Cascades (e.g., NF-κB, MAPK pathways)

Preclinical evidence suggests that various natural compounds can exert their effects by interacting with key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comthermofisher.comarvojournals.org These pathways are crucial regulators of numerous cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. thermofisher.com

The MAPK signaling pathway is a multi-tiered kinase cascade that transmits signals from the cell surface to the nucleus, culminating in the regulation of gene expression. thermofisher.com It comprises several distinct subfamilies, including the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. thermofisher.com The activation of these kinases can lead to the phosphorylation and activation of various transcription factors.

One of the well-documented downstream targets of the MAPK pathway is NF-κB. plos.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by various signals, including inflammatory cytokines and growth factors, IκB proteins are phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. mdpi.comarvojournals.orgplos.org Many of these target genes are pro-inflammatory, including those encoding for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. mdpi.comamegroups.org

Studies on other natural compounds have demonstrated the ability to suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. mdpi.comamegroups.org For example, the compound Cerevisterol has been shown to halt the nuclear translocation of NF-κB by blocking the phosphorylation of IκBα and to suppress the MAPK signaling pathways. mdpi.com This inhibition leads to a reduction in the production of pro-inflammatory mediators. mdpi.com

Effects on Membrane Integrity and Cellular Homeostasis (as a sphingolipid)

This compound, as a sphingolipid, is part of a class of lipids that are fundamental to the structure and function of cellular membranes. Sphingolipids are not merely structural components; they and their metabolites are also critical signaling molecules involved in a wide array of cellular processes that are vital for maintaining cellular homeostasis. nih.govfrontiersin.orgmdpi.com

Sphingolipids are integral to the formation of lipid rafts, which are dynamic microdomains within the plasma membrane that are enriched in sphingolipids and cholesterol. mdpi.com These rafts play a crucial role in modulating the activity of membrane proteins and are involved in processes like signal transduction and protein trafficking. nih.gov The composition of sphingolipids within membranes can influence their physical properties, including fluidity. elifesciences.org

The metabolism of sphingolipids is a tightly regulated process, and any disruption can lead to cellular stress and pathology. nih.gov The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is critical in determining cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival. mdpi.com The de novo synthesis of sphingolipids begins in the endoplasmic reticulum and is a highly controlled pathway. nih.gov Dysregulation of sphingolipid homeostasis can impact various organelles, including mitochondria and lysosomes, and has been implicated in a number of diseases. nih.gov For instance, the accumulation of certain sphingolipids can lead to endolysosomal membrane damage. elifesciences.org

Other Investigated Biological Activities (Preclinical In Vitro or Animal Model Studies)

Anti-inflammatory Properties

Preclinical studies, both in vitro and in animal models, have explored the anti-inflammatory potential of various natural compounds. nih.govmdpi.com Inflammation is a complex biological response to harmful stimuli and is a key factor in many diseases. frontiersin.org The anti-inflammatory activity of many compounds is often attributed to their ability to modulate key inflammatory pathways. mdpi.com

A common mechanism underlying anti-inflammatory effects is the inhibition of pro-inflammatory mediators and cytokines. lsuhsc.edu For example, some compounds have been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). lsuhsc.edu The inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, is another important anti-inflammatory strategy. mdpi.commdpi.com

The search for new anti-inflammatory agents from natural sources is a significant area of research, driven by the need for safer and more effective treatments for inflammatory disorders. mdpi.com

Antimicrobial Activity (if documented in preclinical research)

The emergence of multidrug-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. frontiersin.org Natural products, including those from marine environments, represent a rich source of chemical diversity for the development of novel antimicrobial compounds. nih.gov

Preclinical research into antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. frontiersin.org Some compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may be more specific. frontiersin.org The mechanisms of action can vary, from disrupting the bacterial cell membrane to inhibiting essential cellular processes. nih.gov While many natural compounds are still in the preclinical stages of investigation, they hold promise for addressing the growing threat of antimicrobial resistance. nih.govfrontiersin.org

Antioxidant Capacity in Experimental Systems

The antioxidant capacity of a compound refers to its ability to neutralize free radicals and other reactive oxygen species (ROS), which can cause oxidative damage to cells. nih.gov Various experimental systems are used to assess the antioxidant potential of natural compounds. mdpi.comnih.gov

Common in vitro assays for measuring antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.commdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical. mdpi.com The results are often expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. mdpi.com

The antioxidant properties of natural compounds are of significant interest due to the role of oxidative stress in the pathogenesis of many diseases.

Table of Investigated Activities of this compound

| Biological Activity | Key Findings in Preclinical Models | Relevant Signaling Pathways/Mechanisms |

| Modulation of Cellular Growth and Differentiation | The ability of bioactive molecules to influence the balance between cell proliferation and differentiation is a key area of pharmacological research. telight.eunih.gov | Integrin-mediated signaling, regulation of cell cycle proteins. nih.gov |

| Interaction with Intracellular Signaling Cascades | Natural compounds can modulate pathways like NF-κB and MAPK, which are central to inflammation and other cellular responses. mdpi.comthermofisher.com | Inhibition of IκBα phosphorylation, suppression of ERK, JNK, and p38 MAPK activation. mdpi.complos.org |

| Effects on Membrane Integrity and Homeostasis | As a sphingolipid, this compound is a structural component of membranes and is involved in signaling that maintains cellular balance. nih.govmdpi.com | Formation of lipid rafts, regulation of the sphingolipid rheostat (ceramide/S1P balance). nih.govmdpi.com |

| Anti-inflammatory Properties | Preclinical studies show that natural compounds can reduce the expression of pro-inflammatory cytokines and enzymes. mdpi.comlsuhsc.edu | Inhibition of TNF-α, IL-1β, IL-6, and COX-2 production. lsuhsc.edu |

| Antimicrobial Activity | Natural products are a promising source for new agents to combat drug-resistant microbes. frontiersin.orgnih.gov | Disruption of bacterial cell membranes, inhibition of essential microbial enzymes. nih.gov |

| Antioxidant Capacity | Experimental assays demonstrate the ability of natural compounds to scavenge free radicals. nih.govmdpi.com | Neutralization of DPPH and ABTS radicals. mdpi.commdpi.com |

Structure Activity Relationship Sar Studies and Synthetic Modifications of Gracilarioside

Identification of Essential Structural Motifs for Biological Potency

Gracilarioside is a cerebroside, a class of glycosphingolipids, and its structure is composed of three key motifs: a sphingoid base, a fatty acid chain, and a sugar moiety. Its backbone is a phytosphingosine-type base, which is N-acylated with a unique α-hydroxy fatty acid. researchgate.net The presence of the monosaccharide (a glucose unit) linked to the primary hydroxyl group of the sphingoid base defines it as a cerebroside and distinguishes it from related ceramides (B1148491). researchgate.netnih.gov

Investigations into the Role of Cyclopropane-Containing Alkyl Chains in Activity

A defining and unusual feature of this compound is the presence of a cyclopropane (B1198618) ring within its long fatty acid alkyl chain. researchgate.netdntb.gov.ua This structural element is rare among marine ceramides and cerebrosides. nih.gov The incorporation of a cyclopropane ring into an alkyl chain introduces significant conformational constraints, restricting the molecule's flexibility compared to a saturated or unsaturated linear chain.

This rigidity can be crucial for biological activity, as it can lock the molecule into a specific conformation that is optimal for binding to a biological target. Studies on other molecules have shown that the presence of a cyclopropane ring can significantly contribute to inhibitory potency. researchgate.net In the case of this compound, the cyclopropyl (B3062369) group is a key feature of the fatty acid component, and its unique steric and electronic properties likely play a central role in the compound's observed bioactivity, even if mild. researchgate.net The precise contribution of this motif to the cytotoxicity of this compound is a critical area for further investigation, potentially through the synthesis and testing of analogues lacking the cyclopropane ring or having it in a different position.

Design and Synthesis of this compound Analogues and Derivatives

The chemical synthesis of analogues of complex natural products is a cornerstone of medicinal chemistry, allowing for systematic exploration of SAR. nih.govrsc.org While specific synthetic analogues of this compound have not been extensively reported in the literature, general strategies for modifying glycolipids can be applied to generate a library of related compounds for biological testing. mdpi.comfrontiersin.org

Key synthetic modifications to probe the SAR of this compound could include:

Modification of the Alkyl Chains: Synthesizing analogues with varying lengths of the fatty acid or sphingoid base chains to determine the optimal lipophilicity for activity. This could also involve creating derivatives that lack the cyclopropane ring or possess alternative cyclic structures to confirm the role of this moiety.

Alteration of the Sugar Moiety: Replacing the glucose unit with other monosaccharides (e.g., galactose, mannose) or removing it entirely to yield the corresponding ceramide (a gracilamide-like structure) would clarify the contribution of the glycan portion to target recognition and activity.

Variation of Functional Groups: Introducing or removing hydroxyl groups on the phytosphingosine (B30862) base or the fatty acid could elucidate key hydrogen bonding interactions with a biological target. mdpi.com

Stereochemical Modification: Altering the stereochemistry at the various chiral centers of the molecule would provide insight into the specific three-dimensional conformation required for activity.

Such synthetic efforts, often involving multi-step procedures and specialized techniques like glycosylation and amide coupling, are essential for transforming a natural lead compound like this compound into a more potent therapeutic candidate. nih.gov

Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for accelerating drug discovery by predicting the biological activity of compounds and elucidating their interactions with target proteins. longdom.orgmdpi.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are central to modern SAR studies. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (like this compound) into the active site of a target protein. icm.edu.placcscience.com It can predict the preferred binding orientation and calculate a binding energy score, providing hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.netresearchgate.net Although specific molecular docking studies for this compound are not prominent, this approach could be used to screen virtual libraries of its analogues against potential cancer-related protein targets to prioritize the synthesis of the most promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.govtaylorfrancis.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a QSAR model can be built to predict the activity of new, unsynthesized analogues. longdom.org This method is invaluable for guiding the design of more active compounds by identifying the key physicochemical properties that influence potency.

While dedicated computational studies on this compound are yet to be published, the application of these methods to related natural products demonstrates their utility in rational drug design. dntb.gov.ua

Comparative Analysis of this compound and Related Sphingolipids (e.g., Gracilamides)

This compound was isolated from the red alga Gracilaria asiatica alongside two related ceramides, Gracilamide A and Gracilamide B. researchgate.netdntb.gov.ua These three compounds share the unusual feature of a cyclopropane-containing alkyl chain but differ in their head groups and fatty acid components. A comparison of their structures and activities provides direct SAR insights.

All three compounds were reported to exhibit mild cytotoxic activity against the human A375-S2 melanoma cell line. researchgate.net The primary structural difference is that this compound is a cerebroside (containing a sugar), while the Gracilamides are ceramides (lacking a sugar). The fact that all three show similar mild activity suggests that the core ceramide structure, particularly the unique cyclopropane-containing fatty acid, may be the primary driver of the observed cytotoxicity, with the glucose moiety of this compound having a modest impact in this specific cell line assay.

| Compound | Class | Key Structural Features | Reported Biological Activity |

|---|---|---|---|

| This compound | Cerebroside | Phytosphingosine base + Glucose head group + Cyclopropane-containing α-hydroxy fatty acid. researchgate.net | Mildly cytotoxic to A375-S2 melanoma cell line. researchgate.net |

| Gracilamide A | Ceramide | Phytosphingosine base + Cyclopropane-containing α-hydroxy fatty acid. researchgate.net | Mildly cytotoxic to A375-S2 melanoma cell line. researchgate.net |

| Gracilamide B | Ceramide | Phytosphingosine base + Different cyclopropane-containing α-hydroxy fatty acid (chain length/substitution may vary from Gracilamide A). researchgate.net | Mildly cytotoxic to A375-S2 melanoma cell line. researchgate.net |

This comparative analysis underscores that while the cyclopropane-containing lipid portion appears essential for the mild cytotoxic effect, further studies with more diverse analogues are needed to fully delineate the structural requirements for potent activity.

Future Research Directions and Translational Potential in Drug Discovery Research

Exploration of Undiscovered Bioactivities and Pharmacological Applications in Novel Preclinical Models

Current research on Gracilarioside has primarily focused on its cytotoxic effects, particularly against melanoma cells. everand.comencyclopedia.pub Future studies should explore a broader spectrum of potential bioactivities. Marine natural products are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects. encyclopedia.pub Investigating these activities for this compound in novel preclinical models could reveal new therapeutic applications. This could involve screening against a wider range of cancer cell lines, including those resistant to existing therapies, and exploring its effects on other disease models, such as inflammatory conditions or infectious diseases. Utilizing diverse in vitro and in vivo models that better mimic human disease states is crucial for identifying novel applications and understanding the compound's potential in complex biological systems. genoway.comcmfri.org.in

Advanced Mechanistic Studies: Targeting Specific Protein Interactions and Signaling Pathways at the Subcellular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for drug development. While some studies have initiated investigations into its mechanism, such as docking studies suggesting interaction with proteins like Mdm2-p53 in breast cancer cells, a comprehensive understanding at the subcellular level is required. researchgate.net Future research should focus on identifying the specific protein targets, enzymes, and signaling pathways that this compound interacts with. Advanced techniques, such as pull-down assays, surface plasmon resonance, and high-resolution microscopy, can help elucidate these interactions. malvernpanalytical.comnih.gov Studying protein-protein interactions (PPIs) is particularly important as they are involved in numerous biological processes and can serve as promising drug targets. malvernpanalytical.comaclanthology.orgnih.gov Detailed mechanistic studies will provide insights into how this compound modulates cellular processes and help identify potential off-target effects.

Development of Chemoenzymatic or Total Synthetic Routes for Analog Library Generation and Scalable Production

The limited availability of marine natural products from their original sources is a significant challenge in drug discovery. nih.govmdpi.com To overcome this, the development of efficient and scalable synthetic routes for this compound is essential. Both total synthesis and chemoenzymatic approaches offer viable solutions. nih.govmdpi.com Total synthesis allows for the production of larger quantities of the compound and provides a platform for generating a library of analogs with modified structures. nih.govunl.pt Chemoenzymatic synthesis, which combines chemical and enzymatic steps, can offer advantages in terms of stereoselectivity and efficiency. mdpi.comchemrxiv.orgumich.edunih.govnih.gov Developing a library of this compound analogs is crucial for structure-activity relationship (SAR) studies, which can help identify key structural features responsible for its bioactivity and potentially lead to the discovery of more potent and selective derivatives. nih.gov

Integration of Omics Technologies (e.g., Lipidomics, Proteomics) for Comprehensive Understanding of this compound's Biological Impact

To gain a holistic understanding of this compound's impact on biological systems, the integration of omics technologies is highly recommended. mdpi.comazolifesciences.com Lipidomics, the large-scale study of cellular lipids, can reveal how this compound affects lipid metabolism and signaling pathways, given its cerebroside structure. frontiersin.orgnih.gov Proteomics, the comprehensive study of proteins, can identify changes in protein expression levels and post-translational modifications in response to this compound treatment, providing insights into affected cellular processes and potential targets. mdpi.comfrontiersin.org Combining data from lipidomics, proteomics, and potentially other omics approaches like transcriptomics and metabolomics, can provide a multi-dimensional view of this compound's biological effects, helping to unravel complex mechanisms and identify potential biomarkers of activity or toxicity. azolifesciences.comhumanspecificresearch.org

Development of Novel Preclinical In Vivo Efficacy Models to Validate In Vitro Findings

While in vitro studies provide valuable initial data, validating these findings in relevant in vivo preclinical models is a critical step before clinical translation. genoway.comnih.gov Developing novel in vivo efficacy models that accurately reflect the diseases this compound shows promise against is essential. For instance, if this compound demonstrates potent in vitro activity against a specific cancer type, establishing xenograft or syngeneic animal models for that cancer would be necessary to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a living system. genoway.comvivotecnia.com These models can help determine appropriate dosing strategies, assess potential toxicity, and provide crucial data on the compound's therapeutic index. vivotecnia.com

Addressing Challenges in Marine Natural Product Drug Discovery and Optimization

The development of marine natural products like this compound faces several inherent challenges. These include the difficulty in obtaining a sustainable supply of the compound, its often complex chemical structure, and the need for detailed target identification and validation. nih.govmdpi.comfrontiersin.orgnih.gov Future research must actively address these challenges. Implementing sustainable sourcing strategies, such as aquaculture or microbial fermentation of symbionts, can help ensure a consistent supply. nih.govmdpi.com Advances in synthetic methodologies, including total synthesis and chemoenzymatic approaches, are crucial for overcoming structural complexity and enabling the generation of analogs. nih.govmdpi.comunl.pt Furthermore, leveraging advanced technologies like high-throughput screening, computational modeling, and artificial intelligence can accelerate the identification of molecular targets and optimize the drug discovery process for marine natural products. unl.ptmdpi.com

Q & A

Q. How can conflicting results in this compound’s antioxidant assays be systematically analyzed?

- Methodology : Compare assay principles (e.g., DPPH scavenging vs. ROS inhibition) and standardize units (e.g., Trolox equivalents). Perform multivariate analysis (PCA or PLS-DA) to identify assay-specific variables (e.g., pH, incubation time) driving discrepancies . Replicate studies using harmonized SOPs from consortia like ABOBC (Association for Botanical Oxidation Studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.